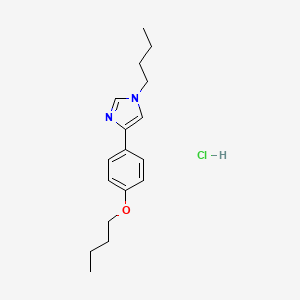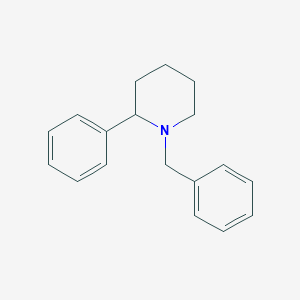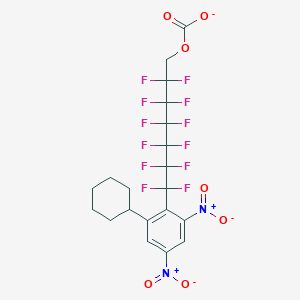
7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, dinitrophenyl group, and a dodecafluoroheptyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate typically involves multiple steps. One common approach is to start with the preparation of 2-Cyclohexyl-4,6-dinitrophenol, which can be synthesized through nitration of cyclohexylphenol. This intermediate is then reacted with dodecafluoroheptyl chloroformate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as coatings and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate involves its interaction with specific molecular targets. The compound’s dinitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorinated heptyl chain may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexyl-4,6-dinitrophenyl propionate
- Carbonic acid (2-cyclohexyl-4,6-dinitrophenyl) ethyl ester
- (2-Cyclohexyl-4,6-dinitrophenyl) acetate
Uniqueness
Compared to similar compounds, 7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate is unique due to its extended fluorinated heptyl chain, which imparts distinct chemical and physical properties. This feature enhances its stability, hydrophobicity, and potential for use in specialized applications, such as advanced material development and targeted drug delivery systems.
Properties
CAS No. |
42421-29-4 |
|---|---|
Molecular Formula |
C20H15F12N2O7- |
Molecular Weight |
623.3 g/mol |
IUPAC Name |
[7-(2-cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl] carbonate |
InChI |
InChI=1S/C20H16F12N2O7/c21-15(22,8-41-14(35)36)17(25,26)19(29,30)20(31,32)18(27,28)16(23,24)13-11(9-4-2-1-3-5-9)6-10(33(37)38)7-12(13)34(39)40/h6-7,9H,1-5,8H2,(H,35,36)/p-1 |
InChI Key |
HTTIYIFGFKTNKL-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(C(C(C(C(C(COC(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


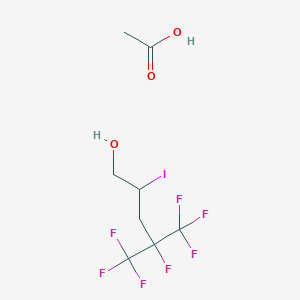
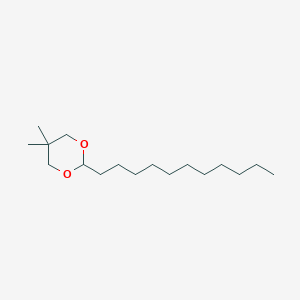
![Tricyclo[4.2.1.0(2,5)]non-2(5)-ene](/img/structure/B14667301.png)

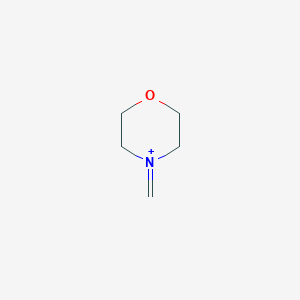
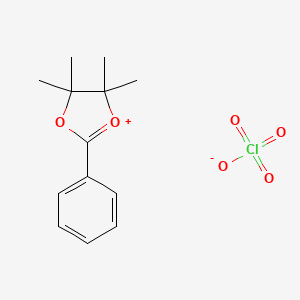
![2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one](/img/structure/B14667330.png)



![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
